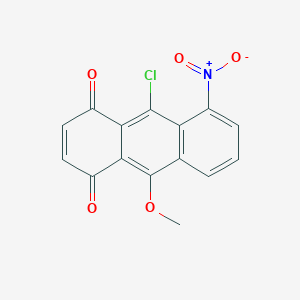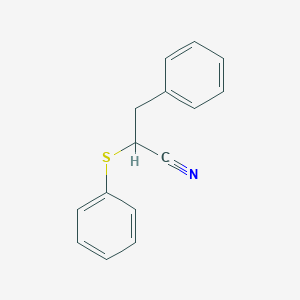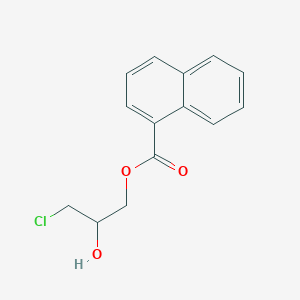
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate is an organic compound with a unique structure that combines an alkyne group with a phenyl ring and an ester functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate typically involves the reaction of 2-Methyl-4-phenylbut-3-yn-2-ol with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a dehydrating agent to facilitate esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale production, focusing on efficient use of reagents and energy.
化学反应分析
Types of Reactions
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
科学研究应用
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The alkyne group can participate in cycloaddition reactions, forming various cyclic compounds.
相似化合物的比较
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure but lacks the ester group.
2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol: Similar structure with a methyl-substituted phenyl ring.
2-Methyl-4-phenylbut-3-yn-2-amine: Similar structure with an amine group instead of an ester.
Uniqueness
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate is unique due to the presence of both an alkyne group and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
属性
| 111833-49-9 | |
分子式 |
C15H18O2 |
分子量 |
230.30 g/mol |
IUPAC 名称 |
(2-methyl-4-phenylbut-3-yn-2-yl) 2-methylpropanoate |
InChI |
InChI=1S/C15H18O2/c1-12(2)14(16)17-15(3,4)11-10-13-8-6-5-7-9-13/h5-9,12H,1-4H3 |
InChI 键 |
ZCCLXUGSIBRHDP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)OC(C)(C)C#CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
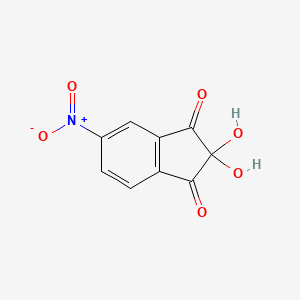
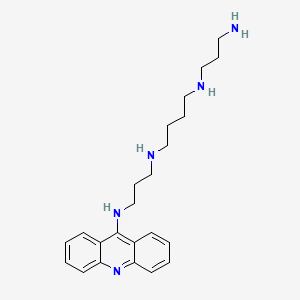

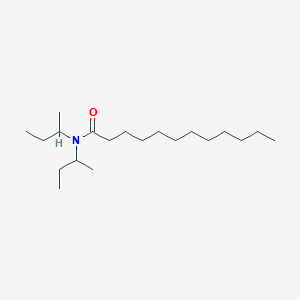
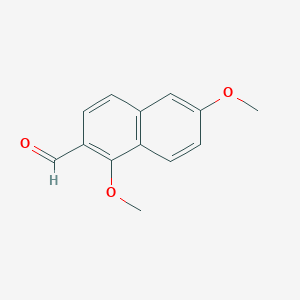
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/no-structure.png)
